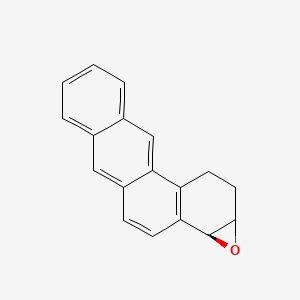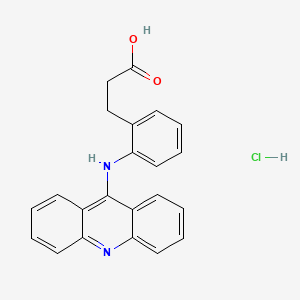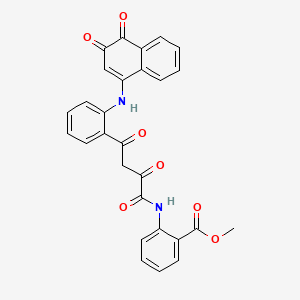
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is a heterocyclic compound with the molecular formula C9H17NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,7,7-tetramethyl-1,2-oxazepane with an oxidizing agent to form the desired oxazepanone. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursors are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepanone to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3,7,7-Tetramethyl-1,2-oxazepane: A precursor to the oxazepanone, differing by the absence of the ketone group.
3,3,7,7-Tetramethyl-1,2-oxazepan-5-ol: A reduced form of the oxazepanone with an alcohol group.
3,3,7,7-Tetramethyl-1,2-oxazepan-5-amine: Another derivative with an amine group instead of the ketone.
Uniqueness
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
42399-89-3 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyloxazepan-5-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)12-10-8/h10H,5-6H2,1-4H3 |
Clave InChI |
YUARUBGPNUEQBK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(ON1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


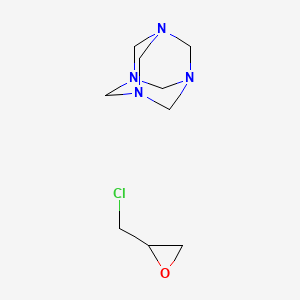
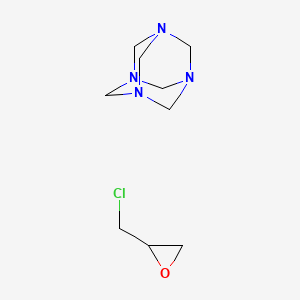
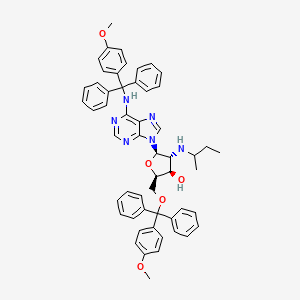

methanone](/img/structure/B12791111.png)
